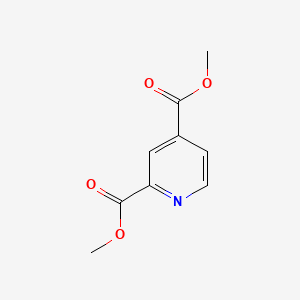

Dimethyl pyridine-2,4-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78960. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl pyridine-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKOFNSTLWFQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291896 | |

| Record name | dimethyl pyridine-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25658-36-0 | |

| Record name | 25658-36-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl pyridine-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl pyridine-2,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl pyridine-2,4-dicarboxylate (CAS: 25658-36-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl pyridine-2,4-dicarboxylate, a pyridine dicarboxylate derivative, is a compound of increasing interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its emerging role as a research tool in the study of 2-oxoglutarate (2OG)-dependent oxygenases, particularly the Jumonji-C (JmjC) domain-containing protein 5 (JMJD5). This document includes detailed data presented in structured tables, experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers in their investigations.

Chemical and Physical Properties

This compound is a diester with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1][2] It is a solid at room temperature and should be stored in a dry, sealed container, with recommended storage temperatures between 2-8°C.[2] This compound is soluble in dichloromethane and ethyl acetate but insoluble in water.

| Property | Value | Source |

| CAS Number | 25658-36-0 | [1][2] |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Dimethyl 2,4-pyridinedicarboxylate, PYRIDINE-2,4-DICARBOXYLIC ACID DIMETHYL ESTER | [1] |

| Appearance | Solid | [3] |

| Melting Point | 252-253 °C (in water) | [4] |

| Boiling Point (Predicted) | 302.5 ± 22.0 °C | [4] |

| Density (Predicted) | 1.231 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | -0.96 ± 0.10 | [4] |

| LogP | 0.6548 | [2] |

| Topological Polar Surface Area (TPSA) | 65.49 Ų | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis

A plausible synthetic route is outlined below:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide characteristic signals for the confirmation of the structure of this compound.

| 1H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Pyridine Ring | ~8.8 (d) | Doublet | H-6 |

| ~8.0 (d) | Doublet | H-5 | |

| ~7.6 (dd) | Doublet of Doublets | H-3 | |

| Methyl Esters | ~3.9 (s) | Singlet | -OCH₃ (C4-ester) |

| ~3.8 (s) | Singlet | -OCH₃ (C2-ester) |

| 13C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~165 | C=O (C2-ester) |

| ~164 | C=O (C4-ester) | |

| Pyridine Ring | ~151 | C-2 |

| ~150 | C-6 | |

| ~138 | C-4 | |

| ~128 | C-5 | |

| ~125 | C-3 | |

| Methyl Esters | ~53 | -OCH₃ (C4-ester) |

| ~52 | -OCH₃ (C2-ester) |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (methyl) |

| ~1730 | C=O stretch (ester) |

| ~1600, ~1470, ~1430 | C=C and C=N stretching (pyridine ring) |

| ~1250 | C-O stretch (ester) |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry of this compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 196. The fragmentation pattern in tandem MS (MS/MS) would likely involve the loss of methanol (CH₃OH) and carbon monoxide (CO) from the ester groups.

| m/z | Proposed Fragment |

| 196 | [M+H]⁺ |

| 164 | [M+H - CH₃OH]⁺ |

| 136 | [M+H - CH₃OH - CO]⁺ |

Biological Activity and Applications in Drug Development

The biological significance of this compound stems from its structural relationship to pyridine-2,4-dicarboxylic acid (2,4-PDCA), a known broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases. These enzymes play crucial roles in various cellular processes, including histone demethylation, hypoxia sensing, and collagen biosynthesis.

Inhibition of JMJD5

Recent research has focused on derivatives of 2,4-PDCA as potential inhibitors of Jumonji-C (JmjC) domain-containing protein 5 (JMJD5). JMJD5 is a 2OG-dependent oxygenase that has been implicated in cancer progression, cell cycle regulation, and circadian rhythms. While this compound itself may act as a prodrug that is hydrolyzed intracellularly to the active diacid, its derivatives are being actively investigated for selective JMJD5 inhibition.

JMJD5 Signaling Pathway

JMJD5 has been shown to play a complex role in cancer biology. In some contexts, it acts as a tumor suppressor, while in others, it may promote tumor growth. One of the key downstream targets of JMJD5 is the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21. JMJD5 can regulate the transcription of CDKN1A, thereby influencing cell cycle progression. Additionally, JMJD5 has been shown to interact with and regulate the tumor suppressor p53 and the epidermal growth factor receptor (EGFR).[5][6][7]

Experimental Protocols

Synthesis of this compound (General Procedure)

Materials:

-

Pyridine-2,4-dicarboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane or Ethyl acetate

Procedure:

-

Suspend pyridine-2,4-dicarboxylic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Allow the mixture to cool to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

JMJD5 Inhibition Assay using Solid-Phase Extraction Mass Spectrometry (SPE-MS)

This protocol provides a general workflow for assessing the inhibitory potential of compounds against JMJD5.

Materials:

-

Recombinant human JMJD5 enzyme

-

JMJD5 substrate peptide (e.g., a synthetic peptide containing the target arginine residue)

-

2-Oxoglutarate (2OG)

-

Ammonium iron(II) sulfate

-

L-Ascorbic acid

-

Assay buffer (e.g., HEPES or Tris-HCl, pH 7.5)

-

This compound (or its derivatives) dissolved in DMSO

-

Quenching solution (e.g., 0.1% formic acid in acetonitrile)

-

SPE cartridges (e.g., C18)

-

Mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare a master mix containing assay buffer, JMJD5 enzyme, 2OG, ammonium iron(II) sulfate, and L-ascorbic acid.

-

Dispense the master mix into a 96-well plate.

-

Add varying concentrations of the test compound (this compound) or vehicle control (DMSO) to the wells.

-

Initiate the enzymatic reaction by adding the JMJD5 substrate peptide to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Perform solid-phase extraction (SPE) to desalt and concentrate the peptide substrate and product.

-

Analyze the eluted samples by LC-MS to quantify the amount of unmodified substrate and hydroxylated product.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] In case of contact with skin or eyes, rinse immediately with plenty of water.[8][9] For detailed safety information, refer to the Safety Data Sheet (SDS).[8][9]

Conclusion

This compound is a valuable research compound with potential applications in drug discovery, particularly in the development of inhibitors for 2OG-dependent oxygenases like JMJD5. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and biological context. The detailed data and protocols presented herein are intended to facilitate further research into the therapeutic potential of this and related compounds. As our understanding of the roles of enzymes like JMJD5 in disease continues to grow, the importance of chemical probes such as this compound and its derivatives will undoubtedly increase.

References

- 1. This compound | C9H9NO4 | CID 254545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl 2,4-pyridinedicarboxylate | 25658-36-0 [amp.chemicalbook.com]

- 5. JMJD5 interacts with p53 and negatively regulates p53 function in control of cell cycle and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JMJD5 inhibits lung cancer progression by facilitating EGFR proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JMJD5 inhibits lung cancer progression by regulating glucose metabolism through the p53/TIGAR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Physical Properties of Dimethyl 2,4-pyridinedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Dimethyl 2,4-pyridinedicarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and presents logical relationships through diagrams to facilitate a deeper understanding of this molecule.

Core Physical and Chemical Properties

Dimethyl 2,4-pyridinedicarboxylate, with the chemical formula C₉H₉NO₄, is a dimethyl ester derivative of 2,4-pyridinedicarboxylic acid.[1] A summary of its fundamental properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | PubChem[1] |

| Molecular Weight | 195.17 g/mol | PubChem[1] |

| CAS Number | 25658-36-0 | PubChem[1] |

| IUPAC Name | dimethyl pyridine-2,4-dicarboxylate | PubChem[1] |

| Canonical SMILES | COC(=O)C1=CC(=NC=C1)C(=O)OC | PubChem[1] |

| InChI Key | TVKOFNSTLWFQHY-UHFFFAOYSA-N | PubChem[1] |

Experimental Protocols

Synthesis of Dimethyl 2,4-pyridinedicarboxylate

The synthesis of Dimethyl 2,4-pyridinedicarboxylate can be conceptualized as a two-step process: the formation of the precursor, 2,4-pyridinedicarboxylic acid, followed by its esterification.

Step 1: Synthesis of 2,4-Pyridinedicarboxylic Acid

A plausible synthetic route to 2,4-pyridinedicarboxylic acid involves the oxidation of a suitable pyridine derivative. A patented method describes the preparation of 2,4-pyridinedicarboxylic acid from 4-cyanopyridine.[5] The general steps are outlined below. It is important to note that this is an industrial process and requires careful handling of reagents and reaction conditions.

-

Reaction of 4-cyanopyridine with formamide and ammonium peroxodisulfate: 4-cyanopyridine is reacted with formamide in the presence of sulfuric acid and ammonium peroxodisulfate in a suitable solvent like acetonitrile. The reaction is typically carried out at an elevated temperature.

-

Hydrolysis: The resulting intermediate is then subjected to alkaline hydrolysis to yield the disodium salt of 2,4-pyridinedicarboxylic acid.

-

Acidification: Finally, acidification of the salt with a strong acid precipitates the 2,4-pyridinedicarboxylic acid.

Step 2: Fischer Esterification of 2,4-Pyridinedicarboxylic Acid

The synthesized 2,4-pyridinedicarboxylic acid can be converted to its dimethyl ester via Fischer esterification. This is a standard acid-catalyzed esterification reaction.

-

Reaction Setup: 2,4-pyridinedicarboxylic acid is dissolved in an excess of methanol, which acts as both a reactant and a solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.

-

Reflux: The reaction mixture is heated to reflux for a sufficient period to allow the equilibrium to be established.

-

Workup: After cooling, the reaction mixture is typically neutralized with a weak base, and the product is extracted with an organic solvent.

-

Purification: The crude product is then purified, for example, by recrystallization or chromatography, to yield pure Dimethyl 2,4-pyridinedicarboxylate.

The following diagram illustrates the logical workflow for the synthesis of Dimethyl 2,4-pyridinedicarboxylate.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of Dimethyl 2,4-pyridinedicarboxylate are limited in the available literature, research on its diethyl ester analogue provides some insights into its potential pharmacological relevance. A study has shown that a combination of diethyl 2,4-pyridinedicarboxylate and resveratrol can stabilize the Hypoxia-Inducible Factor-1 alpha (HIF-1α) protein.[6] This stabilization leads to a synergistic effect on the expression of HIF-1α target genes, which has been associated with improved hair density.[6]

The proposed mechanism involves the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of HIF-1α under normoxic conditions. By inhibiting PHDs, the diethyl ester of 2,4-pyridinedicarboxylic acid allows HIF-1α to accumulate and activate its downstream target genes, which are involved in processes such as angiogenesis and cell survival. Given the structural similarity, it is plausible that Dimethyl 2,4-pyridinedicarboxylate could exhibit similar biological activities.

The following diagram illustrates the proposed signaling pathway.

Conclusion

This technical guide has consolidated the available information on the physical properties of Dimethyl 2,4-pyridinedicarboxylate. While core identifiers are well-established, further experimental determination of its melting point, boiling point, and solubility in various solvents is warranted for a more complete physicochemical profile. The outlined synthetic pathway provides a viable route for its preparation. The potential biological activity related to the HIF-1α pathway, extrapolated from its diethyl ester analogue, suggests a promising area for future research in drug discovery and development. This document serves as a foundational resource for scientists and researchers working with this compound.

References

- 1. This compound | C9H9NO4 | CID 254545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ジメチル 2,6-ピリジンジカルボキシラート 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 吡啶-2,6-二羧酸二甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid - Google Patents [patents.google.com]

- 6. A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethyl pyridine-2,4-dicarboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the molecular properties of dimethyl pyridine-2,4-dicarboxylate, a compound of interest in various research and development applications.

Molecular and Physical Properties

The fundamental molecular characteristics of this compound are summarized below. These data are essential for experimental design, analytical method development, and computational modeling.

| Property | Value |

| Molecular Formula | C9H9NO4[1][2] |

| Molecular Weight | 195.17 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 25658-36-0[1] |

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical connection.

Caption: Logical flow from compound name to formula and molecular weight.

References

Synthesis of Dimethyl pyridine-2,4-dicarboxylate from 2,5-dichloroisonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing dimethyl pyridine-2,4-dicarboxylate, a key intermediate in pharmaceutical and materials science. While a direct, one-step synthesis from 2,5-dichloroisonicotinic acid is not prominently documented, this guide details a well-established and efficient two-step synthetic route commencing from the readily available precursor, 2,4-lutidine. The process involves the oxidation of 2,4-lutidine to pyridine-2,4-dicarboxylic acid, followed by the esterification of the diacid to yield the target compound.

Synthetic Pathway Overview

The synthesis of this compound is most commonly achieved through a two-step process. The initial step involves the oxidation of the two methyl groups of 2,4-lutidine to carboxylic acids, forming pyridine-2,4-dicarboxylic acid. The subsequent step is a Fischer-Speier esterification of the dicarboxylic acid using methanol in the presence of an acid catalyst to produce the desired dimethyl ester.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Pyridine-2,4-dicarboxylic Acid from 2,4-Lutidine

The oxidation of 2,4-lutidine to pyridine-2,4-dicarboxylic acid can be achieved using strong oxidizing agents. A common method involves the use of potassium permanganate.

Materials:

-

2,4-Lutidine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of sodium hydroxide in deionized water is prepared.

-

2,4-Lutidine is added to the alkaline solution.

-

Potassium permanganate is added portion-wise to the stirred solution. The reaction is exothermic and the rate of addition should be controlled to maintain a manageable temperature.

-

After the complete addition of potassium permanganate, the reaction mixture is heated to reflux for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

The hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) precipitate. The filter cake is washed with hot water to ensure complete recovery of the product.

-

The filtrate is cooled and then acidified with concentrated hydrochloric acid to the isoelectric point of pyridine-2,4-dicarboxylic acid (pH ≈ 2-3), at which point the product precipitates out of the solution.

-

The precipitated pyridine-2,4-dicarboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound from Pyridine-2,4-dicarboxylic Acid

The esterification of pyridine-2,4-dicarboxylic acid is typically performed using the Fischer-Speier esterification method.

Materials:

-

Pyridine-2,4-dicarboxylic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

Pyridine-2,4-dicarboxylic acid is suspended in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Concentrated sulfuric acid is slowly and carefully added to the suspension as a catalyst.

-

The reaction mixture is heated to reflux and maintained for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and carefully neutralized with a saturated aqueous solution of sodium bicarbonate to quench the acid catalyst. Caution should be exercised due to the evolution of CO₂ gas.

-

The organic layer is separated, washed with water and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.[1][2]

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of pyridine-2,4-dicarboxylic acid and its subsequent esterification.

Table 1: Synthesis of Pyridine-2,4-dicarboxylic Acid

| Parameter | Value | Reference |

| Starting Material | 2,4-Lutidine | N/A |

| Molar Mass of Starting Material | 107.15 g/mol | [3] |

| Product | Pyridine-2,4-dicarboxylic acid | N/A |

| Molar Mass of Product | 167.12 g/mol | [4][5] |

| Typical Yield | 70-85% | General Knowledge |

| Melting Point of Product | 243-246 °C | [4] |

Table 2: Synthesis of this compound

| Parameter | Protocol 1 | Protocol 2 | Reference |

| Starting Material | Pyridine-2,4-dicarboxylic acid | Pyridine-2,4-dicarboxylic acid | N/A |

| Reagents | Methanol, H₂SO₄ | Methanol, SOCl₂ | [1][6] |

| Reaction Time | 18 hours | 24 hours | [1][6] |

| Reaction Temperature | Reflux | 298 K | [1][6] |

| Product | This compound | This compound | [7] |

| Molar Mass of Product | 195.17 g/mol | 195.17 g/mol | [7] |

| Typical Yield | High | Not specified | [1] |

| Purification Method | Column Chromatography | Recrystallization | [1][6] |

Reaction Mechanisms

The underlying mechanisms for the key transformations are well-established principles in organic chemistry.

Oxidation of 2,4-Lutidine

The oxidation of the methyl groups of 2,4-lutidine with potassium permanganate proceeds through a radical mechanism involving the abstraction of a benzylic hydrogen atom, followed by further oxidation to the carboxylic acid.

Fischer-Speier Esterification

The esterification of pyridine-2,4-dicarboxylic acid follows the classical acid-catalyzed Fischer-Speier mechanism.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,4-Lutidine - Wikipedia [en.wikipedia.org]

- 4. 2,4-Pyridinedicarboxylic acid | 499-80-9 [chemicalbook.com]

- 5. Lutidinic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C9H9NO4 | CID 254545 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Dimethyl 2,4-Pyridinedicarboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl 2,4-pyridinedicarboxylate, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The methodologies outlined below are standard practices in the field, ensuring reliable and reproducible results for critical research and development applications.

Illustrative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Notes |

| Methanol | 25 | Data not available | Gravimetric | - |

| Ethanol | 25 | Data not available | Gravimetric | - |

| Acetone | 25 | Data not available | Gravimetric | - |

| Ethyl Acetate | 25 | Data not available | Gravimetric | - |

| Dichloromethane | 25 | Data not available | Gravimetric | - |

| Chloroform | 25 | Data not available | Gravimetric | - |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Gravimetric | - |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Gravimetric | - |

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent. This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Materials and Equipment:

-

Dimethyl 2,4-pyridinedicarboxylate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Screw-cap vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for analysis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of dimethyl 2,4-pyridinedicarboxylate to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe. To avoid drawing up solid particles, it is advisable to pre-wet the syringe with the same solvent.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles that could lead to an overestimation of solubility.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the solid residue.

-

The mass of the dissolved solute can be calculated by subtracting the initial weight of the vial from the final weight.

-

Solubility can then be expressed in g/100 mL or other desired units.

-

-

Instrumental Analysis (for volatile solvents or higher accuracy):

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent in a volumetric flask.

-

Analyze the concentration of dimethyl 2,4-pyridinedicarboxylate in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations will be required.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for dimethyl 2,4-pyridinedicarboxylate and all solvents used.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Logical workflow for determining the solubility of a solid in a liquid.

Technical Guide: Spectroscopic Analysis of Dimethyl pyridine-2,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available Nuclear Magnetic Resonance (NMR) and mass spectrometry data for Dimethyl pyridine-2,4-dicarboxylate (CAS No: 25658-36-0). The document is intended to serve as a core reference for the characterization and analysis of this compound.

Compound Information

This compound is a chemical compound with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol [1].

| Property | Value | Reference |

| CAS Number | 25658-36-0 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)C1=CC(=NC=C1)C(=O)OC | [1] |

NMR Spectrometry Data

For reference, a general approach to NMR analysis of similar pyridine dicarboxylate derivatives is outlined in the experimental protocols section.

Mass Spectrometry Data

Mass spectrometry data for this compound is available through the National Institute of Standards and Technology (NIST) database, accessible via PubChem[1]. However, a complete, detailed mass spectrum with relative intensities for all fragments is not fully provided. The available data indicates the presence of key fragments.

Table of Observed Mass Fragments:

| m/z | Putative Fragment Assignment |

| 195 | [M]⁺ (Molecular Ion) |

| 165 | [M - OCH₃]⁺ |

| 137 | [M - COOCH₃]⁺ |

| 136 | [M - COOCH₃ - H]⁺ |

Note: The relative intensities of these fragments are not consistently reported across public databases.

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR and mass spectrometry data for this specific compound are not published in detail. However, the following represents a standard methodology for the analysis of pyridine dicarboxylate derivatives.

NMR Spectroscopy (General Protocol)

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker, Varian) operating at a proton frequency of 300 MHz or higher.

-

Sample Preparation : 5-10 mg of the compound dissolved in approximately 0.5-0.7 mL of deuterated solvent.

-

¹H NMR Acquisition :

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Spectral width: Appropriate for the expected chemical shift range (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition :

-

Proton-decoupled

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds

-

Spectral width: Appropriate for the expected chemical shift range (e.g., 0-200 ppm).

-

Mass Spectrometry (General Protocol)

Mass spectral data would typically be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

-

Instrumentation : A standard GC-MS system.

-

Sample Introduction : The sample, dissolved in a volatile organic solvent (e.g., methanol, dichloromethane), is injected into the GC inlet.

-

Gas Chromatography : A suitable capillary column (e.g., DB-5ms) is used to separate the compound from any impurities. The oven temperature program is optimized to ensure good peak shape and separation.

-

Mass Spectrometry :

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A range appropriate to detect the molecular ion and expected fragments (e.g., m/z 40-300).

-

Logical Workflow Diagram

The following diagram illustrates a typical workflow for the characterization of this compound using NMR and mass spectrometry.

References

Commercial Sourcing and Technical Applications of Dimethyl Pyridine-2,4-dicarboxylate: A Guide for Researchers

For scientists and professionals engaged in drug discovery and development, the accessibility and technical profile of key chemical intermediates are of paramount importance. Dimethyl pyridine-2,4-dicarboxylate, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of commercial suppliers for this compound and detailed experimental protocols for its application, catering to the needs of researchers in the field.

Commercial Availability

A number of chemical suppliers offer this compound and its isomers. The following table summarizes the available information from various vendors to facilitate straightforward comparison. Researchers are advised to visit the suppliers' websites for the most current information on availability, pricing, and detailed specifications.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| ChemScene | This compound | 25658-36-0 | ≥98% | Inquire |

| Sigma-Aldrich | Dimethyl 2,5-pyridinedicarboxylate | 881-86-7 | 97% | Inquire |

| Sigma-Aldrich | Dimethyl 2,6-pyridinedicarboxylate | 5453-67-8 | 99% | 10g |

| Capot Chemical | This compound | 25658-36-0 | Inquire | Inquire |

| ChemicalBook | Dimethyl 2,4-pyridinedicarboxylate | 25658-36-0 | Inquire | Inquire |

| Granules India | pyridine 2,4-dicarboxylate | Not Specified | Inquire | Commercial Quantities |

Key Experimental Protocols

The utility of this compound and its derivatives is highlighted in various advanced synthetic and biological applications. Below are detailed methodologies for key experiments cited in recent scientific literature.

Synthesis of 5-Aminoalkyl-Substituted Pyridine-2,4-dicarboxylate Derivatives

A notable application of pyridine-2,4-dicarboxylate derivatives is in the synthesis of inhibitors for human Jumonji-C domain-containing protein 5 (JMJD5), a potential therapeutic target.[1] The synthesis involves a Buchwald-Hartwig amination reaction.[2][3]

Buchwald-Hartwig Amination Protocol: [2][3]

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine dimethyl 5-chloropyridine-2,4-dicarboxylate, the desired primary or secondary amine, a palladium catalyst (e.g., Pd(OAc)2), a suitable phosphine ligand (e.g., Josiphos SL-J009-1), and a non-nucleophilic base (e.g., N,N-diisopropylethylamine).[2]

-

Solvent: Employ an ethereal solvent such as 1,4-dioxane to ensure solubility of the starting materials.[2]

-

Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., reflux) and monitor the progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Buchwald-Hartwig amination for synthesizing JMJD5 inhibitors.

JMJD5 Inhibition Assay using SPE-MS

To evaluate the inhibitory potential of the synthesized compounds against JMJD5, a robust solid-phase extraction coupled to mass spectrometry (SPE-MS) based assay can be employed.[4][5]

Protocol for JMJD5 Inhibition Assay: [4][5]

-

Reaction Mixture: Prepare a reaction mixture containing recombinant human JMJD5 enzyme, a substrate peptide (e.g., RPS6128-148), the co-substrate 2-oxoglutarate (2OG), and ferrous iron (Fe(II)) in a suitable buffer (e.g., 50 mM MOPS, pH 7.5).[4][5]

-

Inhibitor Addition: Add the test compound (inhibitor) at various concentrations to the reaction mixture. Include a positive control (a known JMJD5 inhibitor like pyridine-2,4-dicarboxylic acid) and a negative control (vehicle, e.g., DMSO).

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 20°C) for a specific duration.

-

Quenching and Extraction: Stop the reaction by adding a quenching solution (e.g., formic acid). Perform solid-phase extraction to separate the substrate and product peptides from other reaction components.

-

MS Analysis: Analyze the extracted samples by mass spectrometry to quantify the extent of substrate hydroxylation.

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC50) values for each test compound by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for JMJD5 inhibition screening using SPE-MS.

Synthesis of Pyridine-2,5-dicarboxylate Esters via Inverse-Electron-Demand Diels-Alder Reaction

Pyridine-2,5-dicarboxylate esters, which have shown promising activity against trypanosomatids, can be synthesized through an inverse-electron-demand Diels-Alder (IEDDA) reaction.[6][7]

IEDDA Reaction Protocol:

-

Reactant Preparation: In a suitable solvent such as dichloromethane (DCM), combine a 1,2,3-triazine-1-oxide derivative (the diene) with a β-keto-ester (the dienophile).

-

Base Addition: Add a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), dropwise to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature and monitor its progress using TLC.

-

Work-up and Purification: After the reaction is complete, concentrate the mixture and purify the resulting pyridine-2,5-dicarboxylate ester by column chromatography on silica gel.

References

- 1. Kinetic and inhibition studies on human Jumonji-C (JmjC) domain-containing protein 5 - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetic and inhibition studies on human Jumonji-C (JmjC) domain-containing protein 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]

- 7. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

The Indole Nucleus: A Cornerstone in Organic Synthesis for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged heterocyclic motif, stands as a fundamental building block in the realm of organic synthesis. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its significance. This technical guide provides a comprehensive overview of the synthesis and functionalization of the indole core, with a focus on its application in medicinal chemistry and drug development. Detailed experimental protocols for key synthetic methods, quantitative data on reaction yields, and visualizations of relevant biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field.

Core Synthesis Methodologies

The construction of the indole nucleus can be achieved through a variety of named reactions, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. The choice of synthetic route is often dictated by the desired substitution pattern on the indole ring.

The Fischer Indole Synthesis

One of the oldest and most reliable methods for synthesizing substituted indoles is the Fischer indole synthesis, discovered in 1883 by Emil Fischer.[1] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone.[2][3] The reaction proceeds through a[4][4]-sigmatropic rearrangement of the corresponding ene-hydrazine intermediate.[2] While the synthesis of the parent indole can be problematic, this method is widely used to generate indoles substituted at the 2- and/or 3-positions.[1]

Experimental Protocol: Synthesis of 2,3-dimethylindole

A mixture of phenylhydrazine (1.08 g, 10 mmol) and 2-butanone (0.72 g, 10 mmol) in glacial acetic acid (10 mL) is refluxed for 2 hours. The reaction mixture is then cooled to room temperature and poured into ice-water (50 mL). The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford 2,3-dimethylindole.

Table 1: Fischer Indole Synthesis of 2,3-disubstituted indoles under Mechanochemical Conditions

| Entry | Phenylhydrazine | Ketone | Product | Yield (%) |

| 1 | Phenylhydrazine | 2-Butanone | 2,3-Dimethylindole | 85 |

| 2 | p-Tolylhydrazine | 2-Butanone | 2,3,5-Trimethylindole | 88 |

| 3 | p-Methoxyphenylhydrazine | 2-Butanone | 5-Methoxy-2,3-dimethylindole | 90 |

| 4 | Phenylhydrazine | 3-Pentanone | 2-Ethyl-3-methylindole | 82 |

| 5 | Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 92 |

Yields are for the isolated product after purification.

The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis provides an efficient route to 2,3-unsubstituted indoles from o-nitrotoluenes.[5] The first step involves the formation of an enamine by reacting the o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine.[5] Subsequent reductive cyclization of the enamine intermediate furnishes the indole product.[5] This method is particularly advantageous due to its high yields, mild reaction conditions, and the commercial availability of a wide range of starting materials.[5]

Experimental Protocol: Synthesis of Indole

A solution of o-nitrotoluene (1.37 g, 10 mmol), N,N-dimethylformamide dimethyl acetal (1.79 g, 15 mmol), and pyrrolidine (1.07 g, 15 mmol) in DMF (20 mL) is heated at 110 °C for 2 hours. The solvent is then removed under reduced pressure. The resulting crude enamine is dissolved in methanol (50 mL), and Raney nickel (approximately 1 g) is added. The mixture is hydrogenated at 50 psi for 4 hours. The catalyst is removed by filtration, and the filtrate is concentrated. The residue is purified by column chromatography to yield indole.

Table 2: Leimgruber-Batcho Synthesis of Substituted Indoles

| Entry | o-Nitrotoluene | Product | Yield (%) |

| 1 | 2-Nitrotoluene | Indole | 85 |

| 2 | 4-Chloro-2-nitrotoluene | 6-Chloroindole | 82 |

| 3 | 4-Methoxy-2-nitrotoluene | 6-Methoxyindole | 88 |

| 4 | 2-Nitro-p-xylene | 5,6-Dimethylindole | 79 |

| 5 | 1-Methyl-2-nitrobenzene | 7-Methylindole | 75 |

Yields are for the isolated product after purification.

The Reissert Indole Synthesis

The Reissert indole synthesis is a versatile method for the preparation of indoles and their derivatives starting from o-nitrotoluene and diethyl oxalate.[1][6] The first step involves a condensation reaction to form an ethyl o-nitrophenylpyruvate intermediate.[6] This is followed by a reductive cyclization, typically using zinc in acetic acid, to yield the indole-2-carboxylic acid, which can then be decarboxylated upon heating to afford the corresponding indole.[6]

Experimental Protocol: Synthesis of Indole-2-carboxylic acid

To a solution of sodium ethoxide, prepared from sodium (2.3 g, 100 mmol) in absolute ethanol (50 mL), is added o-nitrotoluene (13.7 g, 100 mmol) and diethyl oxalate (14.6 g, 100 mmol). The mixture is heated under reflux for 1 hour, then cooled and poured into a mixture of ice and hydrochloric acid. The precipitated solid, ethyl o-nitrophenylpyruvate, is collected and dried. This intermediate is then added to a mixture of zinc dust (20 g) in glacial acetic acid (100 mL) and heated. After the reaction is complete, the mixture is filtered, and the filtrate is diluted with water to precipitate indole-2-carboxylic acid.

Table 3: Reissert Indole Synthesis - Representative Yields

| Entry | o-Nitrotoluene Derivative | Product | Yield (%) |

| 1 | o-Nitrotoluene | Indole-2-carboxylic acid | 75 |

| 2 | 4-Chloro-2-nitrotoluene | 6-Chloroindole-2-carboxylic acid | 70 |

| 3 | 4-Methyl-2-nitrotoluene | 6-Methylindole-2-carboxylic acid | 78 |

| 4 | 2,4-Dinitrotoluene | 4-Nitroindole-2-carboxylic acid | 65 |

Yields are for the isolated indole-2-carboxylic acid.

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis is a method for preparing 2-aryl- or 2-alkyl-indoles by reacting an α-halo- or α-hydroxy-ketone with an excess of an arylamine in the presence of an acid catalyst.[7] The reaction proceeds through the formation of an α-arylaminoketone intermediate, which then undergoes cyclization.[7] Although the reaction can sometimes suffer from harsh conditions and the formation of regioisomeric mixtures, it remains a useful method for accessing certain classes of substituted indoles.[7]

Experimental Protocol: Synthesis of 2-Phenylindole

A mixture of α-bromoacetophenone (1.99 g, 10 mmol) and aniline (4.65 g, 50 mmol) is heated at 180 °C for 1 hour. The reaction mixture is then cooled and treated with dilute hydrochloric acid to remove the excess aniline. The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to give 2-phenylindole.[8]

Table 4: Bischler-Möhlau Indole Synthesis - Examples of Yields

| Entry | α-Halo-ketone | Aniline Derivative | Product | Yield (%) |

| 1 | α-Bromoacetophenone | Aniline | 2-Phenylindole | 70-80 |

| 2 | 2-Bromocyclohexanone | Aniline | 1,2,3,4-Tetrahydrocarbazole | 65 |

| 3 | α-Bromoacetophenone | p-Toluidine | 5-Methyl-2-phenylindole | 75 |

| 4 | Chloroacetone | Aniline | 2-Methylindole | 50 |

Yields are for the isolated product.

Indole in Medicinal Chemistry: Signaling Pathways

The indole nucleus is a key pharmacophore in a multitude of biologically active molecules. Its ability to interact with various biological targets makes it a valuable scaffold in drug design. Two prominent examples are the neurotransmitter serotonin and the vast class of indole alkaloids.

Serotonin Biosynthesis and Metabolism

Serotonin (5-hydroxytryptamine), a crucial monoamine neurotransmitter, is biosynthesized from the essential amino acid L-tryptophan.[9] The pathway involves two key enzymatic steps: the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase, followed by the decarboxylation of 5-HTP to serotonin by aromatic L-amino acid decarboxylase.[9] Serotonin is then metabolized, primarily by monoamine oxidase (MAO), to 5-hydroxyindoleacetic acid (5-HIAA).[9] Dysregulation of the serotonin pathway is implicated in a variety of neurological and psychiatric disorders, making it a major target for drug development.

Caption: Biosynthesis and metabolism of serotonin.

Indole Alkaloid Biosynthesis

Indole alkaloids represent a large and structurally diverse class of natural products, many of which possess potent pharmacological activities.[10] Their biosynthesis originates from tryptophan and a terpenoid unit, typically secologanin, which is derived from the mevalonate or non-mevalonate pathway.[11] The condensation of tryptamine (from the decarboxylation of tryptophan) with secologanin, catalyzed by strictosidine synthase, forms strictosidine, the universal precursor to most monoterpenoid indole alkaloids.[11] From strictosidine, a cascade of enzymatic reactions leads to the vast array of complex indole alkaloid structures.

Caption: Simplified overview of indole alkaloid biosynthesis.

Experimental Workflow Visualization

The successful synthesis of indole derivatives relies on a well-defined experimental workflow. The following diagram illustrates a typical workflow for a Fischer indole synthesis, from the initial reaction setup to the final product purification.

References

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Isomeric and Functional Relationship Between Dimethyl Pyridine-2,4-dicarboxylate and Dipicolinic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the precise chemical relationship between Dimethyl pyridine-2,4-dicarboxylate and the biologically significant compound, dipicolinic acid. A clear understanding of their structural distinctions and interconversion pathways is crucial for researchers in medicinal chemistry and materials science. While structurally similar, these compounds are isomers with distinct properties and functionalities. This guide provides a comparative analysis of their chemical properties, spectroscopic data, and the experimental protocols for their interconversion.

Core Chemical Relationship: Isomerism and Esterification

The primary relationship between this compound and dipicolinic acid is one of structural isomerism and chemical functionality. Dipicolinic acid is chemically known as pyridine-2,6-dicarboxylic acid.[1][2] In contrast, this compound is the dimethyl ester of pyridine-2,4-dicarboxylic acid, also known as lutidinic acid.[1][3]

Therefore, the direct chemical relationship is not between this compound and dipicolinic acid itself, but rather between the ester and its corresponding carboxylic acid, pyridine-2,4-dicarboxylic acid. These two are interconvertible via esterification and hydrolysis reactions. The isomeric relationship lies between the respective parent acids (pyridine-2,4-dicarboxylic acid vs. pyridine-2,6-dicarboxylic acid) and their corresponding dimethyl esters.

The following diagram illustrates the functional relationship between the 2,4-isomers and their isomeric relationship to the 2,6-isomers (dipicolinic acid derivatives).

Comparative Quantitative Data

For ease of comparison, the following tables summarize key quantitative data for this compound, its parent acid, and their respective 2,6-isomers.

Table 1: Physical and Chemical Properties

| Property | This compound | Pyridine-2,4-dicarboxylic Acid | Dimethyl pyridine-2,6-dicarboxylate | Dipicolinic Acid (Pyridine-2,6-dicarboxylic Acid) |

| CAS Number | 25658-36-0[4][5] | 499-80-9[3] | 5453-67-8[6] | 499-83-2[1][2] |

| Molecular Formula | C₉H₉NO₄[4][5] | C₇H₅NO₄[3] | C₉H₉NO₄[6] | C₇H₅NO₄[1][2] |

| Molecular Weight | 195.17 g/mol [4][5] | 167.12 g/mol [3] | 195.17 g/mol [6] | 167.12 g/mol [1][2] |

| Melting Point | 252-253 °C (decomposes) | 243-246 °C (decomposes) | 123-126 °C | 248-250 °C (decomposes)[1] |

| Solubility in Water | Data not readily available | Moderately soluble[7] | 14 g/L (25 °C)[8] | 5 g/L[2] |

Table 2: Spectroscopic Data

| Compound | ¹H NMR Data | ¹³C NMR Data | Mass Spectrometry (m/z) |

| This compound | Available spectra show characteristic peaks for aromatic protons and two distinct methyl ester groups.[4] | Data available in spectral databases. | Molecular Ion Peak: 195[4] |

| Pyridine-2,4-dicarboxylic Acid | Spectra available, showing peaks for the three aromatic protons and carboxylic acid protons.[9][10] | Data available in spectral databases. | Molecular Ion Peak: 167 |

| Dimethyl pyridine-2,6-dicarboxylate | δ 8.32 (d, 2H), 8.04 (t, 1H), 4.04 (s, 6H) in CDCl₃[11] | Data available in spectral databases. | Molecular Ion Peak: 195[6] |

| Dipicolinic Acid (Pyridine-2,6-dicarboxylic Acid) | Spectra available, showing peaks for the three aromatic protons and carboxylic acid protons. | Data available in spectral databases. | Molecular Ion Peak: 167 |

Detailed Experimental Protocols

The interconversion between a pyridinedicarboxylic acid and its dimethyl ester is a standard organic transformation. Below are representative protocols for these reactions.

Protocol 1: Esterification of Pyridine-2,4-dicarboxylic Acid

This protocol describes a general acid-catalyzed esterification (Fischer-Speier esterification) applicable to pyridinedicarboxylic acids.

Objective: To synthesize this compound from Pyridine-2,4-dicarboxylic acid.

Materials:

-

Pyridine-2,4-dicarboxylic acid

-

Anhydrous Methanol (large excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate or Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard reflux and extraction glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the Pyridine-2,4-dicarboxylic acid in anhydrous methanol. A significant excess of methanol is used to serve as both reactant and solvent, driving the equilibrium towards the product.

-

Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid dropwise with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (typically 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate or dichloromethane and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step removes the acid catalyst and any unreacted carboxylic acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Hydrolysis of this compound

This protocol outlines the acid- or base-catalyzed hydrolysis of the diester to its corresponding dicarboxylic acid.

Objective: To synthesize Pyridine-2,4-dicarboxylic acid from this compound.

Materials:

-

This compound

-

Aqueous solution of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH)

-

Standard reflux and filtration glassware

Procedure (Base-Catalyzed):

-

Dissolve this compound in an aqueous solution of sodium hydroxide (typically 10-20%).

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC, observing the disappearance of the starting ester).

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with a concentrated acid (e.g., HCl) to the isoelectric point of the dicarboxylic acid (a pH where its solubility is minimal). The Pyridine-2,4-dicarboxylic acid will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the purified Pyridine-2,4-dicarboxylic acid, for instance, in a vacuum oven.

Procedure (Acid-Catalyzed):

-

Dissolve this compound in an aqueous solution of a strong acid (e.g., 6M HCl).

-

Heat the mixture to reflux for several hours.

-

Upon completion, cool the reaction mixture. The dicarboxylic acid may precipitate upon cooling.

-

If precipitation is incomplete, the volume of the solution can be reduced under vacuum to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry.

Conclusion

This compound and dipicolinic acid (pyridine-2,6-dicarboxylic acid) are positional isomers in their core pyridine dicarboxylic acid structure. The direct chemical relationship of this compound is with its parent acid, pyridine-2,4-dicarboxylic acid, via the fundamental organic reactions of esterification and hydrolysis. The distinct substitution patterns of the 2,4- and 2,6-isomers lead to different physical properties, biological activities, and applications in coordination chemistry and drug design. The protocols and data presented herein provide a foundational guide for professionals working with these important classes of pyridine derivatives.

References

- 1. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Dipicolinic acid - Wikipedia [en.wikipedia.org]

- 3. 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C9H9NO4 | CID 254545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Dimethyl pyridine-2,6-carboxylate | C9H9NO4 | CID 79549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,4-Pyridinedicarboxylic acid(499-80-9) 1H NMR spectrum [chemicalbook.com]

- 10. PYRIDINE-2,4-DICARBOXYLIC ACID MONOHYDRATE(207671-42-9) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Using Dimethyl pyridine-2,4-dicarboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Dimethyl pyridine-2,4-dicarboxylate as a Prodrug

This compound (DM-2,4-PDCA) serves as a valuable prodrug in medicinal chemistry, particularly in the study of 2-oxoglutarate (2OG) dependent oxygenases. The parent compound, pyridine-2,4-dicarboxylic acid (2,4-PDCA), is a broad-spectrum inhibitor of these enzymes. However, its charged dicarboxylate nature limits its cell permeability. To overcome this, DM-2,4-PDCA is utilized as a more lipophilic ester form, which can more readily cross cell membranes. Once inside the cell, ubiquitous intracellular esterases hydrolyze the methyl esters, releasing the active dicarboxylic acid inhibitor, 2,4-PDCA. This intracellular conversion allows for the effective study of 2OG oxygenase inhibition in cell-based assays.[1][2]

The primary application of the DM-2,4-PDCA scaffold lies in its derivatization to create more potent and selective inhibitors for specific 2OG oxygenases. By modifying the pyridine ring, particularly at the C5 position, researchers can tune the inhibitory profile of the molecule, leading to the development of selective probes and potential therapeutic agents.

Synthesis of this compound and its Derivatives

A common strategy for synthesizing derivatives of DM-2,4-PDCA, such as 5-aminoalkyl-substituted analogs, begins with a commercially available precursor and involves a multi-step process.

Protocol for the Synthesis of Dimethyl 5-chloropyridine-2,4-dicarboxylate

This protocol outlines the synthesis of a key intermediate, dimethyl 5-chloropyridine-2,4-dicarboxylate, starting from 2,5-dichloroisonicotinic acid.

Materials:

-

2,5-dichloroisonicotinic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Josiphos (SL-J009-1) ligand

-

N,N-Diisopropylethylamine (DIPEA)

-

1,4-Dioxane

-

Carbon monoxide (CO)

-

Standard glassware for organic synthesis

-

Column chromatography apparatus (silica gel)

Procedure:

-

Esterification: 2,5-dichloroisonicotinic acid is first converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

-

Palladium-Catalyzed Carbonylation: The resulting methyl ester is then subjected to a regioselective palladium-catalyzed carbonylation reaction. The reaction is typically carried out in 1,4-dioxane with Pd(OAc)₂ as the catalyst, Josiphos as the ligand, and DIPEA as the base, under a carbon monoxide atmosphere. This step introduces the second methoxycarbonyl group at the C4 position.

-

Purification: The crude product is a mixture of the desired dimethyl 5-chloropyridine-2,4-dicarboxylate and a trimethyl pyridine-2,4,5-tricarboxylate byproduct. The desired product is isolated and purified by column chromatography on silica gel.

Protocol for Buchwald-Hartwig Amination

This protocol describes the coupling of various amines to the dimethyl 5-chloropyridine-2,4-dicarboxylate intermediate.

Materials:

-

Dimethyl 5-chloropyridine-2,4-dicarboxylate

-

Appropriate primary or secondary amine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Josiphos (SL-J009-1) ligand

-

N,N-Diisopropylethylamine (DIPEA)

-

1,4-Dioxane

Procedure:

-

To a solution of dimethyl 5-chloropyridine-2,4-dicarboxylate in 1,4-dioxane are added the desired amine, Pd(OAc)₂, Josiphos, and DIPEA.

-

The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the 5-aminoalkyl-substituted this compound derivative.

Protocol for Saponification to the Active Dicarboxylic Acid

This final step converts the dimethyl ester prodrug to the active dicarboxylic acid inhibitor.

Materials:

-

5-aminoalkyl-substituted this compound derivative

-

Lithium hydroxide (LiOH)

-

Water

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Acidic ion-exchange resin

Procedure:

-

The dimethyl ester derivative is dissolved in a mixture of MeOH or THF and water.

-

An aqueous solution of lithium hydroxide is added, and the mixture is stirred at room temperature until the saponification is complete.

-

The reaction mixture is then neutralized and purified using an acidic ion-exchange resin to remove excess base, yielding the final 5-aminoalkyl-substituted pyridine-2,4-dicarboxylic acid.

Quantitative Data: Inhibitory Activity of 5-Substituted Pyridine-2,4-dicarboxylate Derivatives

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various 5-substituted pyridine-2,4-dicarboxylate derivatives against a panel of human 2-oxoglutarate (2OG) oxygenases. The data highlights how substitutions at the C5 position can significantly alter the potency and selectivity of the parent compound, 2,4-PDCA.

| Compound ID | C5-Substituent | JMJD5 IC₅₀ (µM) | AspH IC₅₀ (µM) | KDM4E IC₅₀ (µM) | FIH IC₅₀ (µM) |

| 2,4-PDCA (1) | -H | ~0.5 | ~0.03 | ~0.5 | >50 |

| 20a | -NH(CH₂)₂CH₃ | ~0.9 | >50 | >50 | >50 |

| 20b | -NH(CH₂)₃CH₃ | ~0.5 | >50 | >50 | >50 |

| 20c | -NH(CH₂)₄CH₃ | ~0.5 | ~5.0 | >50 | >50 |

| 20d | -NHCH₂Ph | ~0.3 | ~1.5 | ~10 | >50 |

| 20e | -NHCH(CH₃)Ph | ~17.5 | >50 | >50 | >50 |

| 20f | -NHCH₂-c-Pr | ~0.4 | ~2.5 | ~15 | >50 |

| 20g | -NHCH₂(4-F-Ph) | ~0.6 | ~4.0 | ~20 | >50 |

| 20h | -NHCH₂(4-OMe-Ph) | ~0.4 | ~2.0 | ~10 | >50 |

| 20i | -NHCH₂(2-F-Ph) | ~0.3 | ~1.0 | ~5.0 | >50 |

| 20j | -NHCH₂(2-c-Pr-Ph) | ~0.3 | ~1.0 | ~5.0 | >50 |

| 15 | -F | ~4.5 | ~0.03 | >50 | >50 |

| 16 | -CF₃ | >50 | >50 | >50 | >50 |

Data compiled from multiple sources.[3][4][5][6] Note that the dicarboxylic acid forms were used for in vitro biochemical assays.

Experimental Protocol: Solid Phase Extraction-Mass Spectrometry (SPE-MS) Based Assay for JMJD5 Inhibition

This protocol details a robust and high-throughput method for determining the inhibitory potency of compounds against the 2OG oxygenase JMJD5.[3][4][5]

Materials:

-

Recombinant human JMJD5 enzyme

-

JMJD5 substrate peptide (e.g., RPS6₁₂₈₋₁₄₈)

-

2-Oxoglutarate (2OG)

-

Ferrous sulfate (Fe(II)SO₄)

-

L-Ascorbic acid (LAA)

-

MOPS buffer (50 mM, pH 7.5)

-

Test compounds (e.g., 5-substituted pyridine-2,4-dicarboxylates) dissolved in DMSO

-

Solid Phase Extraction (SPE) plate (e.g., C18)

-

Mass spectrometer (e.g., MALDI-TOF or LC-MS)

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture containing MOPS buffer, LAA (100 µM), Fe(II)SO₄ (2.0 µM), 2OG (2.0 µM), and the JMJD5 substrate peptide (2.0 µM).

-

Compound Addition: Add the test compounds at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Initiation: Initiate the reaction by adding the JMJD5 enzyme (0.15 µM).

-

Incubation: Incubate the reaction plate at 20°C for a specified time (e.g., 60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of 0.1% formic acid.

-

SPE Cleanup: Condition the SPE plate with methanol and then equilibrate with 0.1% formic acid. Load the quenched reaction mixture onto the SPE plate. Wash the wells with 0.1% formic acid to remove salts and other interfering substances.

-

Elution: Elute the substrate and product peptides with a suitable organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometry Analysis: Analyze the eluted samples by mass spectrometry to determine the ratio of the hydroxylated product to the unmodified substrate.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations: Diagrams of Workflows and Signaling Pathways

Experimental Workflow for 2OG Oxygenase Inhibitor Development

The following diagram illustrates a typical workflow for the discovery and development of selective inhibitors for 2-oxoglutarate (2OG) oxygenases, starting from initial screening and progressing through lead optimization and biological validation.

Caption: Workflow for 2OG Oxygenase Inhibitor Development.

JMJD5 Signaling Pathway in Cancer

This diagram depicts the role of JMJD5 in cancer, particularly its interaction with the p53 tumor suppressor pathway. JMJD5 can negatively regulate p53, thereby influencing cell cycle progression and proliferation.[2][7][8][9][10]

Caption: JMJD5 and p53 Pathway in Cancer.

JMJD5 Signaling Pathway in Circadian Rhythm Regulation

The following diagram illustrates the involvement of JMJD5 in the core molecular clock machinery that governs circadian rhythms. JMJD5 has been shown to interact with and influence the stability of key clock components.[1][11][12][13][14]

References

- 1. Jumonji domain protein JMJD5 functions in both the plant and human circadian systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JMJD5 interacts with p53 and negatively regulates p53 function in control of cell cycle and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. JMJD4 promotes tumor progression via inhibition of the PDCD5-TP53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. JMJD4 promotes tumor progression via inhibition of the PDCD5-TP53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 11. Frontiers | Arabidopsis JMJD5/JMJ30 Acts Independently of LUX ARRHYTHMO Within the Plant Circadian Clock to Enable Temperature Compensation [frontiersin.org]

- 12. Arabidopsis JMJD5/JMJ30 Acts Independently of LUX ARRHYTHMO Within the Plant Circadian Clock to Enable Temperature Compensation - Research Repository [repository.essex.ac.uk]

- 13. Jumonji domain protein JMJD5 functions in both the plant and human circadian systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application of Dimethyl Pyridine-2,4-dicarboxylate in Material Science

Introduction

Dimethyl pyridine-2,4-dicarboxylate is a versatile organic building block utilized in the synthesis of advanced materials. Its rigid pyridine core and reactive ester functionalities make it a valuable precursor for the production of metal-organic frameworks (MOFs) and high-performance polyesters. The nitrogen atom within the pyridine ring can act as a coordination site, influencing the final properties of the resulting materials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in material science.

Key Applications

The primary applications of this compound in material science are:

-

Precursor for Metal-Organic Frameworks (MOFs): this compound serves as a pro-ligand for the synthesis of pyridine-2,4-dicarboxylic acid-based MOFs. These materials exhibit potential in gas storage, separation, and catalysis.

-

Monomer for Polyester Synthesis: This diester can be used in polycondensation reactions with diols to create polyesters with enhanced thermal and mechanical properties due to the rigid pyridine unit in the polymer backbone.

-

Component in Photoluminescent Materials: The pyridine-2,4-dicarboxylate moiety can be incorporated into coordination polymers and other materials to achieve desirable photoluminescent properties.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 252-253 °C | |

| CAS Number | 25658-36-0 |

Table 2: Representative Gas Adsorption Data for MOFs Derived from Pyridine Dicarboxylate Ligands

| MOF Structure | Gas Adsorbed | Temperature (K) | Pressure (bar) | Uptake (cm³/g or wt%) | BET Surface Area (m²/g) | Reference |

| [Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂O | N₂ | 77 | 1 | - | 596 | [2] |

| [Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂O | H₂ | 77 | 15 | 1.1 wt% | 596 | [2] |

| JMS-3 ([Cd₂(bpydc)₂(DMF)₂·2DMF]n) | CO₂ | 273 | 1 | 30.89 cm³/g | - | [3] |

| JMS-3 ([Cd₂(bpydc)₂(DMF)₂·2DMF]n) | CO₂ | 298 | 1 | 26.50 cm³/g | - | [3] |

| JMS-4 ([Zn(bpydc)(DMF)·DMF]n) | CO₂ | 273 | 1 | 16.08 cm³/g | - | [3] |

| JMS-4 ([Zn(bpydc)(DMF)·DMF]n) | CO₂ | 298 | 1 | 10.96 cm³/g | - | [3] |

Note: The data presented is for MOFs constructed from related pyridine dicarboxylate ligands, illustrating the potential of materials derived from this compound.

Table 3: Thermal Properties of a Polyester Containing Pyridine-2,4-dicarboxylate

| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Decomposition Temperature (Td) | Reference |

| Poly(1,4-butylene 2,4-pyridinedicarboxylate) | 31.7 °C | Not Observed | > 300 °C |

Experimental Protocols